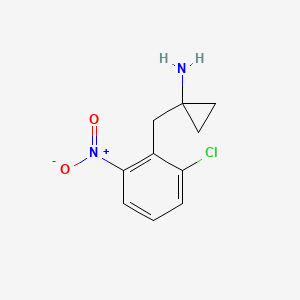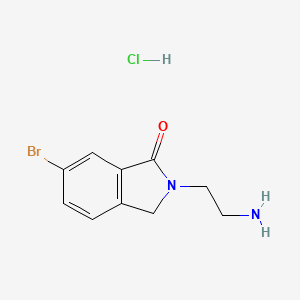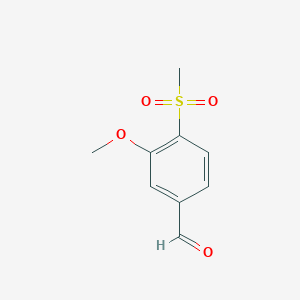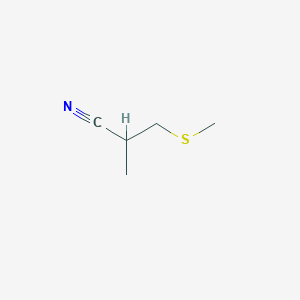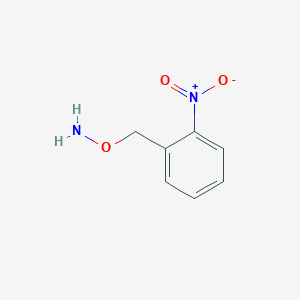
O-(2-Nitrobenzyl)hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-(2-Nitrobenzyl)hydroxylamine is an organic compound with the molecular formula C7H8N2O3. It is a derivative of hydroxylamine, where the hydroxylamine group is bonded to a 2-nitrobenzyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
O-(2-Nitrobenzyl)hydroxylamine can be synthesized through several methods. One common approach involves the reaction of 2-nitrobenzyl chloride with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction typically occurs in an aqueous or alcoholic medium at room temperature .
Industrial Production Methods
This may include the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
O-(2-Nitrobenzyl)hydroxylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nitrobenzaldehyde derivatives.
Reduction: The nitro group can be reduced to an amino group, forming O-(2-aminobenzyl)hydroxylamine.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Nitrobenzaldehyde derivatives.
Reduction: O-(2-aminobenzyl)hydroxylamine.
Substitution: Various substituted hydroxylamine derivatives depending on the reactants used.
Scientific Research Applications
O-(2-Nitrobenzyl)hydroxylamine has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is explored for its potential in drug discovery, particularly as a building block for bioactive molecules.
Materials Science: It is used in the development of novel materials with specific properties, such as photoresponsive materials.
Mechanism of Action
The mechanism of action of O-(2-Nitrobenzyl)hydroxylamine involves its ability to undergo various chemical transformations. The nitro group can be reduced to an amino group, which can then participate in further reactions. The hydroxylamine group can act as a nucleophile, attacking electrophilic centers in other molecules. These properties make it a versatile reagent in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
O-(4-Nitrobenzyl)hydroxylamine: Similar in structure but with the nitro group at the 4-position instead of the 2-position.
O-(2-Aminobenzyl)hydroxylamine: The nitro group is reduced to an amino group.
Uniqueness
O-(2-Nitrobenzyl)hydroxylamine is unique due to the position of the nitro group, which influences its reactivity and the types of reactions it can undergo. The 2-nitro position allows for specific interactions and transformations that are not possible with other isomers .
Properties
Molecular Formula |
C7H8N2O3 |
|---|---|
Molecular Weight |
168.15 g/mol |
IUPAC Name |
O-[(2-nitrophenyl)methyl]hydroxylamine |
InChI |
InChI=1S/C7H8N2O3/c8-12-5-6-3-1-2-4-7(6)9(10)11/h1-4H,5,8H2 |
InChI Key |
NNAKUCHOAIBOTH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CON)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


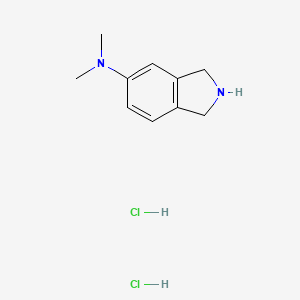
![2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]aceticacidhydrochloride](/img/structure/B13522379.png)
![Methyl 8-aminodispiro[3.1.36.14]decane-2-carboxylate hydrochloride](/img/structure/B13522383.png)
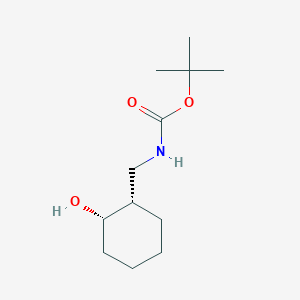
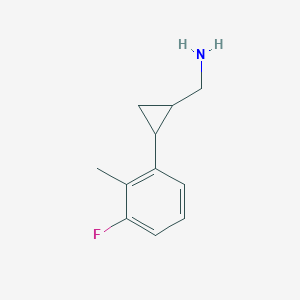
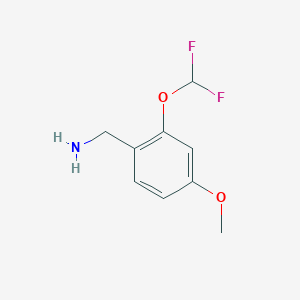
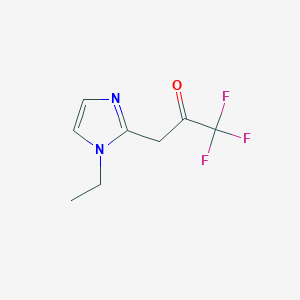

![Spiro[azetidine-3,2'-chromene]hydrochloride](/img/structure/B13522424.png)
